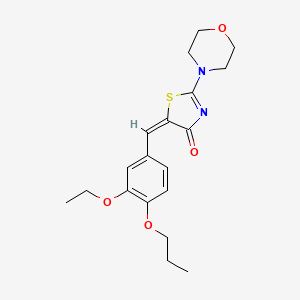

(E)-5-(3-ethoxy-4-propoxybenzylidene)-2-morpholinothiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5E)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-3-9-25-15-6-5-14(12-16(15)24-4-2)13-17-18(22)20-19(26-17)21-7-10-23-11-8-21/h5-6,12-13H,3-4,7-11H2,1-2H3/b17-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQACWMCCJHUIF-GHRIWEEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCOCC3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-5-(3-ethoxy-4-propoxybenzylidene)-2-morpholinothiazol-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and significant biological activities, supported by various studies and data.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic pathway includes the formation of the thiazole ring followed by the introduction of the ethoxy and propoxy groups through alkylation reactions.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. A study reported that similar compounds demonstrated inhibitory effects against various bacterial strains, suggesting that this compound may also possess comparable activity.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | TBD | TBD |

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. A recent study indicated that compounds with similar structural motifs showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest.

Case Study:

In vitro studies on a related thiazole compound demonstrated an IC50 value of 10 µM against MCF-7 breast cancer cells. While specific data for this compound is currently limited, it is hypothesized to exhibit similar potency based on structural similarities.

Enzyme Inhibition

Thiazoles are known to inhibit various enzymes, including those involved in cancer progression and microbial resistance. Studies suggest that this compound may inhibit enzymes such as topoisomerase and proteases, which are critical in tumor growth and microbial survival.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Thiazol-4(5H)-ones

Key Observations :

- Substituent Effects : The ethoxy-propoxy group in the target compound increases steric bulk and lipophilicity compared to methyl or nitro groups in analogs .

- Heterocyclic Groups : Morpholine (target compound) vs. piperidine or piperazine (analogs) modulates electronic properties and hydrogen-bonding capacity, influencing solubility and target interactions .

Key Insights :

- Antimicrobial Activity : Morpholine-containing derivatives (e.g., 6a ) show moderate antimicrobial effects, suggesting the target compound may share this profile.

- Antitumor Potential: Piperidine analogs exhibit activity against leukemia cells, but the ethoxy-propoxy group in the target compound could enhance selectivity for solid tumors due to improved membrane permeability .

- Antifungal Activity : Ethylidene derivatives with morpholine (e.g., 5e ) demonstrate potency against Candida spp., implying that the target’s benzylidene group may further optimize this activity.

Computational and Spectroscopic Comparisons

- IR/NMR: The target compound’s C=O stretch (~1700 cm⁻¹) and vinylidene proton (~7.6 ppm) align with morpholinothiazol-4-ones in and .

- Lipophilicity : The ethoxy-propoxy substituent likely increases logP compared to methyl or nitro analogs, as seen in collision cross-section predictions for related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.